Norverrucosidin is primarily isolated from marine-derived fungi. The Penicillium genus, especially species like Penicillium aurantiogriseum, has been identified as a significant source of this compound. The extraction methods typically involve fermentation processes followed by solvent extraction techniques, such as ethyl acetate and methanol, to obtain the desired metabolites from fungal cultures .
Norverrucosidin falls under the classification of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. These metabolites often play a crucial role in ecological interactions and have significant pharmaceutical potential.
The synthesis of Norverrucosidin has been explored through various methods, particularly focusing on natural extraction and synthetic approaches. The natural synthesis involves fermentation of specific fungal strains under controlled conditions. For instance, a common method includes culturing Penicillium aurantiogriseum in a nutrient-rich medium, followed by extraction with organic solvents like ethyl acetate.
Norverrucosidin has a complex molecular structure characterized by its polyene α-pyrone skeleton. Its molecular formula is noted as C24H34O7, indicating the presence of multiple functional groups that contribute to its biological activity.
Norverrucosidin can undergo various chemical reactions typical of polyketides, including oxidation and reduction processes that modify its functional groups. These reactions can lead to the formation of derivatives with altered biological activities.
The mechanism of action of Norverrucosidin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
Norverrucosidin holds significant promise in scientific research due to its potential anticancer properties. Its applications include:
Norverrucosidin, a derivative of the neurotoxic polyketide verrucosidin, is biosynthesized through conserved PKS gene clusters in Penicillium species. Comparative genomic analyses reveal that the core verA gene encodes an iterative type I PKS responsible for assembling the α-pyrone backbone. This PKS utilizes one acetyl-CoA starter unit and six malonyl-CoA extender units to form the linear polyketide chain, which undergoes regioselective cyclization. In Penicillium polonicum, CRISPR-Cas9-mediated knockout of verA abolishes verrucosidin/norverrucosidin production, confirming its essential role [2]. Adjacent genes within the cluster encode tailoring enzymes:
The cluster spans ~25 kb and shares architectural similarities with citreoviridin and aurovertin BGCs in other fungi, indicating evolutionary conservation of α-pyrone biosynthesis [2] [6]. Penicillium aurantiogriseum harbors an analogous cluster, though variations in tailoring enzyme composition may explain structural differences between verrucosidin and norverrucosidin (e.g., absence of C-11 methylation in the latter) [6] [9].
Table 1: Core Genes in the Norverrucosidin/Verrucosidin Biosynthetic Gene Cluster
| Gene | Function | Domain Architecture | Impact of Deletion |
|---|---|---|---|
| verA | Polyketide synthase | KS-AT-ACP-ACP-TE | Abolished polyketide production |
| verB | O-Methyltransferase | SAM-binding domain | Altered methylation pattern |
| verC | Cytochrome P450 oxidase | Heme-binding motif | Loss of epoxide functionality |
| verD | Major facilitator transporter | 12 transmembrane helices | Reduced extracellular accumulation |
Environmental and genetic regulators precisely control norverrucosidin biosynthesis:
Environmental Factors:
Genetic Regulators:
Phylogenomic analysis reveals conserved and divergent features across verrucosidin-like BGCs:
Conservation:
Divergence:
Norverrucosidin arises from verrucosidin through sequential enzymatic tailoring:
Key Modifications:
Table 2: Enzymatic Steps in Verrucosidin-to-Norverrucosidin Conversion
| Step | Modification | Enzyme Class | Gene Candidate | Chemical Change |
|---|---|---|---|---|
| 1 | C-12/C-13 epoxidation | Cytochrome P450 | verC | Formation of oxirane ring |
| 2 | C-11 demethylation | Esterase / lacking MT | verE (putative) | Methoxy → hydroxyl group |
| 3 | C-5 ketoreduction | Short-chain dehydrogenase | verD (putative) | Carbonyl → secondary alcohol |
Structural-Activity Relationships:
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